molecular formula C18H25N5O B6441813 2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2548979-92-4

2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6441813
CAS No.: 2548979-92-4
M. Wt: 327.4 g/mol
InChI Key: UXYPEYSSFCOWGI-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a pyrimidine derivative featuring a cyclopropyl group at position 2, an ethyl substituent at position 4, and a piperazine moiety at position 6. The piperazine is further modified with a (5-methyl-1,2-oxazol-3-yl)methyl group. The cyclopropyl group may enhance metabolic stability, while the ethyl substituent could influence lipophilicity. The piperazine-oxazole linkage likely modulates solubility and target interactions.

Properties

IUPAC Name

3-[[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-3-15-11-17(20-18(19-15)14-4-5-14)23-8-6-22(7-9-23)12-16-10-13(2)24-21-16/h10-11,14H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYPEYSSFCOWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the cyclopropyl and piperazine moieties, contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC18H24N6O
Molecular Weight324.4 g/mol
IUPAC NameThis compound
InChI KeyOZYWRMIQZAXAMI-UHFFFAOYSA-N

The compound's structure features a pyrimidine ring substituted with various functional groups that influence its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, altering biochemical pathways.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular function.
  • G Protein-Coupled Receptors (GPCRs) : The compound could potentially modulate GPCR activity, which plays a crucial role in many physiological processes .

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some studies have reported antimicrobial properties against various pathogens.
  • Anticancer Potential : Research has explored the compound's ability to inhibit cancer cell proliferation.
  • CNS Activity : The piperazine component suggests potential neuropharmacological effects, including anxiolytic or antidepressant properties .

Case Studies

Several case studies have investigated the biological effects of pyrimidine derivatives, including this compound:

  • Study on Anticancer Activity : A study demonstrated that similar pyrimidine derivatives inhibited tumor growth in xenograft models, suggesting potential for cancer therapy .
  • Neuropharmacological Effects : Research indicated that compounds with piperazine rings showed promise in treating anxiety and depression in animal models.

Comparative Analysis

To further understand the biological activity of this compound compared to other related compounds, the following table summarizes key findings from various studies:

Compound NameBiological ActivityReference
2-Cyclopropyl-pyrimidine derivativeAnticancer activity
5-Methyl-piperazine derivativeAnxiolytic effects
6-(Trifluoromethyl)-substituted pyrimidineAntimicrobial properties

Scientific Research Applications

Pharmacological Applications

The primary applications of 2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine are in the field of pharmacology. The compound exhibits potential as:

  • Antidepressant Agents : Research indicates that compounds with piperazine and pyrimidine moieties can influence serotonergic and dopaminergic systems, suggesting potential antidepressant properties.
  • Anticancer Activity : The structural features of this compound may interact with specific enzymes or receptors involved in cancer cell proliferation. Preliminary studies have shown promising results in inhibiting tumor growth in vitro.
  • Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity, indicating that this compound may also possess the ability to inhibit bacterial or fungal growth.

Study on Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of similar pyrimidine derivatives. The findings suggested that modifications to the piperazine ring significantly enhanced serotonin receptor affinity, leading to improved antidepressant effects .

Anticancer Activity Investigation

In a study conducted by researchers at a leading pharmaceutical institute, 2-cyclopropyl-4-ethyl-6-{4-[5-methyl-1,2-oxazol(3)yl)methyl]piperazin(1)yl}pyrimidine was evaluated for its anticancer properties against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial properties of this compound. In vitro tests revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Pyrazolo- and Triazolopyrimidine Derivatives ()

Pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines (e.g., compounds 2, 3, 6–11 in ) share a pyrimidine core but incorporate fused heterocyclic systems (pyrazole or triazole rings). In contrast, the target compound’s simpler pyrimidine core offers greater conformational flexibility, which may enhance adaptability to diverse binding pockets.

Key Differences :

  • Fused vs. Non-Fused Core: Fused systems () may confer higher selectivity but reduced synthetic accessibility compared to the target compound’s modular pyrimidine-piperazine-oxazole architecture.
  • Substituent Effects: The target compound’s cyclopropyl and ethyl groups likely improve metabolic stability and lipophilicity, whereas pyrazolopyrimidines often prioritize hydrogen-bonding substituents (e.g., amino or hydrazine groups) for target engagement .

Thieno[3,2-d]pyrimidine Derivatives ()

Thieno[3,2-d]pyrimidines, such as those described in (e.g., compound 113), replace the pyrimidine core with a thienopyrimidine system. These compounds also feature piperazine substituents, often linked to morpholino or indazolyl groups.

Key Differences :

  • Core Electronics: The thienopyrimidine core () may exhibit stronger electron-deficient behavior compared to the target compound’s pyrimidine, affecting redox stability and binding kinetics.
  • Piperazine Modifications: While both compounds utilize piperazine, the target compound’s (5-methyl-1,2-oxazol-3-yl)methyl substituent contrasts with the morpholino-indazole groups in . The oxazole’s electron-withdrawing nature could reduce piperazine basicity, altering pharmacokinetics .

Oxazole-Containing Schiff Base Ligands ()

The Schiff base ligand L1 (4-[(2-hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) in –4 shares the 5-methyl-1,2-oxazol-3-yl group with the target compound. However, in L1, the oxazole is linked via a sulfonamide to a benzene ring, whereas the target compound incorporates it into a piperazine side chain.

Key Differences :

  • In contrast, the methylene linkage in the target compound may prioritize hydrophobic interactions.
  • Biological Roles : L1 functions as a metal-chelating ligand, while the target compound’s oxazole likely serves as a hydrogen-bond acceptor or steric hindrance element in receptor binding .

Structural and Functional Comparison Table

Property Target Compound Pyrazolopyrimidines () Thienopyrimidines () Schiff Base L1 (–4)
Core Structure Pyrimidine Pyrazolo[3,4-d]pyrimidine Thieno[3,2-d]pyrimidine Benzenesulfonamide
Key Substituents Cyclopropyl, ethyl, piperazine-oxazole Amino/hydrazine, fused heterocycles Morpholino, indazolyl, piperazine Schiff base, oxazole, sulfonamide
Flexibility High (modular side chains) Low (fused rings) Moderate (thiophene core) Moderate (rigid Schiff base)
Electron Effects Mixed (cyclopropyl: electron-rich; oxazole: polar) Electron-deficient (fused systems) Electron-rich (thiophene) Electron-withdrawing (sulfonamide)
Potential Applications Kinase inhibition, antimicrobial agents Enzyme inhibitors, anticancer agents Kinase inhibitors, antitumor agents Metal chelation, antimicrobial agents

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